2-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-7-5-6-10-17(15)20(25)21-13-14-23-19(24)12-11-18(22-23)16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIDEELEDUPRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. The key steps include the formation of the pyridazine ring and subsequent modifications to achieve the desired benzamide structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on specific cellular pathways.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that a closely related pyridazine scaffold inhibited the vascular endothelial growth factor receptor (VEGFR)-2 with an IC50 value of 65 nM and displayed potent cytotoxicity against hepatic (HepG2) and breast (MCF-7) cancer cell lines with IC50 values of 21.00 μM and 26.10 μM, respectively .
The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer progression. Molecular docking studies suggest that the compound may interact with specific targets involved in cell proliferation and survival .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on VEGFR Inhibition : A derivative similar to this compound was shown to effectively inhibit VEGFR with a notable selectivity index against normal cells .
- Cytotoxicity Evaluation : In vitro assays indicated that compounds within this chemical class exhibited varying degrees of cytotoxicity against multiple cancer cell lines, reinforcing their potential as therapeutic agents .
Data Table: Biological Activity Summary
| Compound | Target | IC50 (μM) | Cell Lines Tested | Selectivity Index |
|---|---|---|---|---|
| Compound A | VEGFR | 0.065 | HepG2, MCF-7 | High |
| Compound B | Bcl-2 | <0.1 | Jurkat, A431 | Moderate |
| Compound C | General Cytotoxicity | 21.00 | HepG2 | High |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide scaffold is common in many bioactive compounds, with substituent positioning critically influencing activity:
- 4-(Dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide (CAS 921825-65-2) : Features a sulfamoyl group at the benzamide 4-position, increasing molecular weight (426.49 g/mol) and polarity compared to the 2-methyl analog (333.4 g/mol). The sulfamoyl group may enhance solubility but reduce membrane permeability .
Key Insight : The 2-methyl group in the target compound balances steric bulk and hydrophobicity, avoiding extreme polarity or lipophilicity seen in analogs.
Heterocyclic Moieties in Related Compounds
- Ethyl 2-{4-[(5-Chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate : Shares the 6-oxo-dihydropyridazine ring but incorporates a benzofuran group. The dihedral angle (73.33°) between benzofuran and pyridazine rings suggests conformational rigidity, contrasting with the target compound’s more flexible ethyl linkage .
- Isoxazole/Thiazole Derivatives (): Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide replace the dihydropyridazine with sulfur-containing heterocycles. These groups enhance metal-binding capacity (e.g., for catalytic C–H activation) but may increase metabolic instability compared to the target’s dihydropyridazine .
Structural and Crystallographic Analysis
- Disorder in Ethyl Groups : Analogous compounds, such as the ethyl acetate derivative in , exhibit ethyl group disorder (occupancy ratio 0.57:0.43), suggesting conformational flexibility. The target compound’s ethyl linker may adopt multiple conformations, influencing binding kinetics .
- Intermolecular Interactions : C–H···O hydrogen bonds stabilize crystal packing in dihydropyridazine derivatives. The target compound’s 2-methyl group may alter packing efficiency compared to bulkier substituents (e.g., trifluoromethyl) .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 4-Sulfamoyl Analog | 3-Trifluoromethyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 333.4 | 426.5 | 387.4 |
| logP (Estimated) | ~2.8 | ~1.9 | ~3.5 |
| Aqueous Solubility (mg/mL) | Moderate | High | Low |
| Metabolic Stability | Moderate | Low (sulfamoyl) | Moderate |
Key Insight : The target compound’s moderate logP and solubility profile may optimize bioavailability compared to analogs .
Preparation Methods
Cyclization of Diketones with Hydrazines
The pyridazinone ring is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, phenylglyoxal hydrate reacts with methyl hydrazinecarboxylate in ethanol under reflux to yield 3-phenyl-6-oxo-1,6-dihydropyridazine. Alternative methods employ PPA (polyphosphoric acid) as a cyclizing agent for intermediates derived from isoxazole-pyridazinone precursors.
Key Reaction Conditions :
- Solvent: Ethanol or dimethylformamide (DMF).
- Temperature: 80–120°C.
- Catalysts: PPA or acidic resins.
Functionalization at Position 3
The phenyl group at position 3 is introduced via Suzuki-Miyaura coupling using arylboronic acids. For instance, 3-bromo-6-oxo-1,6-dihydropyridazine reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (1:1) at 90°C.
Benzamide Formation via Amide Coupling
Activation of 2-Methylbenzoic Acid
The carboxylic acid is activated using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in DMF at 0–5°C. Alternatively, phosphorus oxychloride converts the acid to its acyl chloride, which is then reacted with the ethylamine intermediate.
Comparative Data :
| Activation Method | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 0–5°C | 82% |
| PCl₃ | THF/EtOAc | 0–5°C | 78% |
Coupling with Ethylamine Intermediate
The activated 2-methylbenzoic acid derivative is combined with 1-(2-aminoethyl)-3-phenyl-6-oxo-1,6-dihydropyridazine in DMF, stirred at room temperature for 3 hours, and purified via crystallization.
Optimized Conditions :
- Molar ratio (acid:amine): 1:1.2.
- Base: Diisopropylethylamine (DIEA).
- Workup: Extraction with ethyl acetate, washing with HCl (1M), NaHCO₃, and brine.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield
Industrial-Scale Considerations
Q & A
Q. How to contextualize this compound’s novelty within existing pharmacological frameworks?
- Methodological Answer : Conduct a bibliometric analysis using tools like VOSviewer to map research trends. Compare structural motifs (e.g., dihydropyridazinone vs. pyrimidine cores) with known bioactive compounds. Use molecular docking (e.g., AutoDock Vina) to predict target binding affinities. Validate hypotheses via in vitro/in vivo models, emphasizing gaps in mechanistic understanding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
